N-[N-Boc-D-alaninyl]-D-alanine
Description
Significance of D-Amino Acid-Containing Peptides in Biological Systems
While L-amino acids are the predominant enantiomers found in proteins, peptides containing D-amino acids play crucial and diverse roles in nature. nih.govbiopharmaspec.com In bacteria, D-amino acids, particularly D-alanine and D-glutamic acid, are fundamental components of the peptidoglycan cell wall. frontiersin.org The presence of these D-amino acids provides resistance against degradation by most proteases, which are stereospecific for L-amino acid peptide bonds. frontiersin.org This inherent stability is a key reason for the growing interest in incorporating D-amino acids into synthetic peptides for therapeutic applications. biopharmaspec.comlifetein.com The inclusion of D-amino acids can significantly enhance the metabolic stability and bioavailability of peptide-based drugs by making them less susceptible to enzymatic degradation. biopharmaspec.comlifetein.com Beyond the bacterial world, D-amino acids are also found in higher organisms, including mammals, where they participate in vital physiological processes. For instance, D-serine acts as a neurotransmitter in the brain, modulating N-methyl-D-aspartate (NMDA) receptor activity. frontiersin.org
The Role of Protected Dipeptides as Synthetic Intermediates and Peptidomimetic Scaffolds
The chemical synthesis of peptides is a stepwise process that relies on the use of protecting groups to prevent unwanted side reactions and ensure the formation of the correct peptide bond. masterorganicchemistry.combrieflands.com Protected dipeptides, such as N-[N-Boc-D-alaninyl]-D-alanine, serve as valuable and efficient building blocks in the synthesis of longer and more complex peptide chains. masterorganicchemistry.com The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the N-terminus of amino acids and peptides. By using a protected dipeptide, two amino acid residues are introduced in a single coupling step, which can streamline the synthetic process.
Furthermore, dipeptides and their derivatives are increasingly utilized as "peptidomimetic scaffolds." These scaffolds aim to mimic the spatial arrangement of key amino acid residues in a natural peptide, thereby retaining or even enhancing biological activity, while offering improved pharmacological properties such as stability and oral bioavailability. Conformationally constrained dipeptides, like cyclic dipeptides (diketopiperazines), are particularly important as privileged scaffolds in drug discovery, providing a rigid framework for the presentation of functional groups. nih.govacs.org
Contextualization of the D-Alanyl-D-alanine Moiety within Bacterial Cell Wall Biosynthesis Research
The D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide is of paramount importance in the field of bacteriology as it forms the C-terminal end of the pentapeptide precursor (UDP-MurNAc-pentapeptide) involved in the biosynthesis of the bacterial cell wall peptidoglycan. researchgate.netmicrobiologyresearch.org This D-Ala-D-Ala terminus is the substrate for transpeptidase enzymes, which catalyze the cross-linking of adjacent peptide chains, a final and essential step that imparts structural integrity to the cell wall. researchgate.net
The critical role of the D-Ala-D-Ala moiety has made it a prime target for antibiotics. The glycopeptide antibiotic vancomycin, for instance, exerts its antibacterial effect by binding with high affinity to the D-Ala-D-Ala terminus, thereby sterically hindering the transpeptidation reaction and inhibiting cell wall synthesis. researchgate.net The emergence of vancomycin-resistant bacteria has spurred intensive research into the mechanisms of resistance. In many resistant strains, the terminal D-alanine is replaced by D-lactate, forming a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide. nih.gov This subtle change dramatically reduces the binding affinity of vancomycin. The enzyme VanX, a D,D-dipeptidase that specifically hydrolyzes D-Ala-D-Ala but not D-Ala-D-Lac, is a key component of the resistance machinery, as it eliminates the susceptible native precursors. nih.gov Consequently, this compound and related compounds are invaluable tools for studying these enzymes and for the development of new strategies to combat antibiotic resistance.
Structure
3D Structure
Properties
Molecular Formula |
C11H20N2O5 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-6(8(14)12-7(2)9(15)16)13-10(17)18-11(3,4)5/h6-7H,1-5H3,(H,12,14)(H,13,17)(H,15,16)/t6-,7-/m1/s1 |
InChI Key |
BZNDDHWTEVCBAD-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies of N N Boc D Alaninyl D Alanine
Chemical Synthesis Protocols for N-Boc-D-Alanine Precursors
The synthesis of N-[N-Boc-D-alaninyl]-D-alanine begins with the preparation of its key precursor, N-Boc-D-alanine. This compound is synthesized by protecting the amino group of D-alanine to prevent its participation in the subsequent peptide bond formation, ensuring that it can act as the N-terminal residue in the coupling reaction. nmpharmtech.com
The most common and efficient method for this transformation is the reaction of D-alanine with di-tert-butyl dicarbonate (B1257347), commonly known as (Boc)₂O, in the presence of a base. chemicalbook.com The base deprotonates the amino group of the D-alanine, increasing its nucleophilicity to attack one of the carbonyl carbons of the (Boc)₂O anhydride. This process results in the formation of the stable tert-butoxycarbonyl-protected amino acid. The reaction is typically carried out in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and water, to ensure the solubility of both the amino acid and the anhydride. chemicalbook.com After the reaction, an acidic workup is performed to protonate the carboxylate and allow for extraction of the N-Boc-D-alanine product into an organic solvent. chemicalbook.com
Table 1: Typical Reaction Conditions for N-Boc-D-Alanine Synthesis
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Starting Material | D-Alanine | The amino acid to be protected. | chemicalbook.com |
| Protecting Agent | Di-tert-butyl dicarbonate ((Boc)₂O) | Introduces the Boc protecting group. | chemicalbook.com |
| Base | Sodium Hydroxide (B78521) (NaOH) | Deprotonates the amino group. | chemicalbook.com |
| Solvent | Tetrahydrofuran (THF) / Water | Dissolves reactants. | chemicalbook.com |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. | chemicalbook.com |
| Reaction Time | ~17 hours | To ensure completion of the reaction. | chemicalbook.com |
| Workup | Acidification (e.g., with HCl) followed by organic extraction | To isolate the final product. | chemicalbook.com |
Peptide Bond Formation Techniques for D-Alanine Dipeptide Synthesis
The formation of the amide linkage, or peptide bond, between N-Boc-D-alanine and a second D-alanine molecule is the central step in the synthesis. This reaction involves the activation of the carboxylic acid group of N-Boc-D-alanine, making it susceptible to nucleophilic attack by the amino group of the second D-alanine. nih.gov A variety of coupling reagents have been developed to facilitate this process efficiently while minimizing side reactions, particularly racemization. uni-kiel.de
These reagents can be broadly categorized into carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), and phosphonium (B103445) or uronium salts, like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide.com To enhance reaction rates and suppress racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are often used in conjunction with the primary coupling agent. uni-kiel.depeptide.com
Solution-phase peptide synthesis (SPPS) is a classical and highly versatile technique that remains valuable for both small- and large-scale synthesis. nih.govwikipedia.org In this method, the protected amino acids are reacted together in a suitable organic solvent. For the synthesis of this compound, N-Boc-D-alanine and a C-terminally protected D-alanine, such as D-alanine methyl ester, are dissolved in a solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF). peptide.com
A coupling reagent, for example, DIC, along with an additive like HOBt, is then added to the mixture. peptide.com The DIC activates the carboxylic acid of N-Boc-D-alanine, which then rapidly reacts with HOBt to form an activated OBt ester. This intermediate is less prone to racemization and readily reacts with the amino group of the D-alanine methyl ester to form the dipeptide. peptide.com A key advantage of solution-phase synthesis is that intermediates can be purified and characterized at each step. However, a significant challenge is the removal of byproducts, such as the urea (B33335) formed from carbodiimide (B86325) reagents, which often requires aqueous workup and chromatography. wikipedia.org
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized the field by anchoring the growing peptide chain to an insoluble polymer resin. nih.govmasterorganicchemistry.com This approach simplifies the synthetic process immensely, as excess reagents and byproducts are removed by simple filtration and washing of the resin. nih.gov
In the context of a D-alanine dipeptide, the synthesis would begin by attaching the first D-alanine residue to a suitable resin, such as a Trityl chloride resin. scielo.br The N-terminal protecting group of this resin-bound amino acid would then be removed. The second amino acid, N-Boc-D-alanine, is then activated in solution using a coupling reagent and added to the resin to form the peptide bond. peptide.com The Boc/benzyl protecting group strategy is commonly employed, where the N-terminal Boc group is labile to acid (e.g., trifluoroacetic acid, TFA), allowing for its selective removal before the next coupling cycle. wikipedia.org This method is highly efficient for building longer peptide chains and is amenable to automation. nih.gov
Preparation of this compound: Detailed Reaction Conditions and Yield Optimization
The specific preparation of this compound via a solution-phase route involves two main steps: the coupling reaction followed by the deprotection of the C-terminal ester.
First, N-Boc-D-alanine is coupled with D-alanine methyl ester hydrochloride. The reaction is typically performed in an aprotic solvent like DMF or DCM. A tertiary base, such as diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt of the amino ester and to facilitate the coupling reaction. The choice of coupling reagent is critical for optimizing the yield and minimizing side reactions. While DIC is effective, uronium-based reagents like HATU can offer faster reaction times and higher yields with less racemization. peptide.com The reaction is often run at 0 °C initially and then allowed to warm to room temperature to ensure completion.
After the coupling is complete, the resulting protected dipeptide, N-Boc-D-alanyl-D-alanine methyl ester, is isolated. The final step is the saponification (hydrolysis) of the methyl ester to yield the free carboxylic acid. This is typically achieved by treating the ester with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like THF or methanol. Careful monitoring of the reaction is necessary to prevent potential side reactions, such as racemization, under basic conditions. After hydrolysis, the solution is acidified to protonate the carboxylate, and the final product, this compound, is extracted and purified.
Table 2: Comparison of Coupling Reagents for Dipeptide Synthesis
| Coupling Reagent | Additive | Typical Solvent | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| DIC (Diisopropylcarbodiimide) | HOBt or HOAt | DCM, DMF | Cost-effective, readily available. | Byproduct (urea) can be difficult to remove; moderate risk of racemization without additive. | peptide.comwikipedia.org |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt | DCM, Water | Water-soluble urea byproduct is easily removed by aqueous workup. | More expensive than DCC/DIC. | wikipedia.org |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | (HOBt is part of its structure) | DMF | Fast reaction rates, high yields. | Can cause chain termination by reacting with the free amine if not used correctly. | peptide.comnih.gov |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | (HOAt is part of its structure) | DMF | Very fast, highly efficient, low racemization. | High cost. | peptide.com |
Stereochemical Control and Enantiopurity in Dipeptide Synthesis
Maintaining the stereochemical integrity of both D-alanine residues is paramount during the synthesis. The α-carbon of an amino acid is susceptible to epimerization (racemization) under the conditions required for peptide bond formation, particularly when its carboxyl group is activated. uni-kiel.de This occurs through the formation of a planar oxazolone (B7731731) intermediate, which can be protonated from either face, leading to a loss of enantiopurity. uni-kiel.de
Several strategies are employed to ensure stereochemical control:
Use of Additives: The addition of HOBt or HOAt is a standard method to suppress racemization. These additives react with the activated carboxylic acid to form an active ester intermediate that is more stable and less prone to oxazolone formation than the initial activated species. peptide.com
Choice of Coupling Reagent: Certain coupling reagents are inherently better at preventing racemization. For instance, phosphonium and uronium reagents based on HOAt, such as HATU, are known to react faster and with less epimerization compared to some carbodiimide-based methods. peptide.com
Reaction Conditions: Careful control of reaction parameters is crucial. The use of a non-polar solvent can sometimes reduce the rate of racemization. The type and amount of base used are also critical; sterically hindered bases like DIPEA are often preferred over smaller amines like triethylamine. Additionally, performing the activation and coupling at low temperatures (e.g., 0 °C or below) can significantly reduce the risk of epimerization. peptide.com
In Situ Neutralization: In solid-phase synthesis, protocols using in situ neutralization, where the neutralization of the protonated N-terminus occurs simultaneously with coupling, have been shown to increase efficiency and minimize side reactions, including racemization. nih.gov
Functionalization and Derivatization of this compound for Research Probes
This compound is an ideal scaffold for creating specialized chemical probes to study biological systems, particularly bacterial cell wall biosynthesis. The D-Ala-D-Ala motif is recognized by enzymes like transpeptidases and D,D-carboxypeptidases. By attaching reporter groups, scientists can visualize and investigate these processes.
The molecule possesses two primary sites for functionalization:
N-Terminus: The Boc group can be selectively removed under acidic conditions (e.g., using TFA) to expose the N-terminal amine. This free amine can then be coupled to a variety of molecules, such as fluorescent dyes (e.g., fluorescein, rhodamine), biotin (B1667282) for affinity purification, or other reporter tags. This allows for the creation of probes to track the incorporation of the dipeptide into cellular structures or to identify binding partners.
C-Terminus: The free carboxylic acid can be activated using standard coupling chemistry and reacted with various nucleophiles. For example, it can be coupled to fluorescently labeled amines to create C-terminally tagged probes. This strategy has been instrumental in developing fluorescent D-amino acids (FDAAs) and dipeptide probes that are used to label peptidoglycan in live bacteria, providing powerful tools for studying bacterial growth, cell division, and antibiotic mechanisms.
By strategically modifying either the N- or C-terminus, a diverse library of research probes can be generated from the this compound core, enabling detailed investigation into fundamental bacteriology and aiding in the discovery of new antimicrobial agents.
Biochemical and Enzymatic Investigations Involving D Alanyl D Alanine Moieties
Substrate Mimicry of D-Alanyl-D-alanine in Bacterial Cell Wall Synthesis
The synthesis of the bacterial cell wall peptidoglycan is a complex process involving multiple enzymatic steps. A key step is the transpeptidation reaction, which creates cross-links between adjacent peptide side chains, giving the cell wall its structural integrity. wikipedia.org This reaction is catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs). wikipedia.org The natural substrate for these enzymes is the terminal D-alanyl-D-alanine moiety of the lipid II pentapeptide precursor. researchgate.netfrontiersin.org
N-[N-Boc-D-alaninyl]-D-alanine and similar N-acylated peptides are effective mimics of this natural substrate. The Boc group mimics the N-acyl group of the peptidoglycan precursor, allowing these synthetic analogues to be used in vitro to study the kinetics and specificity of the enzymes involved in cell wall synthesis. For example, studies on DD-peptidases, which are involved in peptidoglycan maturation, have utilized various N-acylated D-Ala-D-Ala peptides to assess enzyme activity and specificity. unc.edu While general activity against small peptide substrates like N,N-diacetyl-L-lysyl-D-alanyl-D-alanine has been observed to be modest (Km values often ≥ 1 mM), it highlights the principle of using such mimics to probe enzyme function. unc.edu The structural analogy between N-acyl-D-alanyl-D-alanine and β-lactam antibiotics, such as penicillin, is the basis of their inhibitory action; the antibiotics act as substrate mimics that form a stable, inactive complex with the transpeptidase enzyme. wikipedia.orgresearchgate.net
Interactions with D-Alanine:D-Alanine Ligase (Ddl)
D-alanine:D-alanine ligase (Ddl) is an essential cytoplasmic enzyme that catalyzes the ATP-dependent synthesis of the D-alanyl-D-alanine dipeptide. nih.govwikipedia.org This dipeptide is subsequently added to the UDP-MurNAc-tripeptide, forming the pentapeptide precursor necessary for peptidoglycan synthesis. ebi.ac.uk Given its critical role, Ddl is a significant target for the development of antibacterial agents. nih.govunl.edu
The catalytic mechanism of Ddl proceeds through an ordered, two-half reaction. pnas.orgnih.gov
First Half-Reaction : The enzyme first binds ATP and the first molecule of D-alanine (D-Ala1). The carboxylate of D-Ala1 performs a nucleophilic attack on the γ-phosphate of ATP, forming a D-alanyl-phosphate intermediate and releasing ADP. ebi.ac.uknih.govnih.gov
Second Half-Reaction : A second molecule of D-alanine (D-Ala2) then binds to the enzyme. The amino group of D-Ala2 attacks the acyl carbon of the D-alanyl-phosphate intermediate, forming a tetrahedral intermediate which then collapses to release the D-alanyl-D-alanine dipeptide and inorganic phosphate. nih.govnih.gov
The enzyme has two distinct binding sites for the D-alanine substrates, with the first site having a higher affinity. nih.gov Substrate binding induces significant conformational changes in the enzyme, involving flexible loops that close over the active site to facilitate catalysis. nih.govresearchgate.net Analogues like this compound can be used as probes or potential inhibitors to study these binding events and conformational changes. The antibiotic D-cycloserine, a structural analog of D-alanine, acts as a competitive inhibitor of Ddl, highlighting the enzyme's sensitivity to substrate mimics. unl.edupnas.org
The activity of Ddl can be modulated by factors other than direct substrate binding at the active site. Some Ddl enzymes are activated by monovalent cations like K+, which bind at an allosteric site and can increase substrate binding affinity or the catalytic rate (kcat). nih.gov Furthermore, studies on Staphylococcus aureus Ddl have revealed an allosteric binding pocket adjacent to, but not overlapping with, the D-alanine substrate sites. nih.govpnas.org Small molecules binding to this hydrophobic pocket can inhibit enzyme activity, presenting a novel mechanism for antibiotic development that could potentially bypass resistance mechanisms related to the active site. nih.govpnas.org While this compound is a product analogue rather than an allosteric effector, its use in competition assays can help characterize the binding of true allosteric modulators.
| Enzyme | EC Number | Function | Relevance of D-Ala-D-Ala Moiety |
|---|---|---|---|
| D-alanine:D-alanine Ligase (Ddl) | 6.3.2.4 | Catalyzes the ATP-dependent synthesis of D-alanyl-D-alanine. wikipedia.org | Synthesizes the dipeptide product. |
| DD-Transpeptidase (PBP) | 3.4.16.4 | Cross-links peptidoglycan chains by recognizing the D-Ala-D-Ala terminus. wikipedia.org | Binds to the dipeptide as a substrate. |
| D-Alanine Carboxypeptidase (DD-peptidase) | 3.4.16.4 | Cleaves the terminal D-alanine from peptidoglycan precursors. uniprot.org | Binds to and hydrolyzes the dipeptide. |
| D-alanine-D-alanyl Carrier Protein Ligase (DltA) | 6.1.1.13 (related activity) | Activates D-alanine and transfers it to a carrier protein for teichoic acid modification. nih.gov | Utilizes D-alanine, the precursor to the dipeptide. |
Role as a Precursor or Analogue for Penicillin-Binding Proteins (PBPs) and D-Alanine Carboxypeptidases (DD-peptidases)
Penicillin-binding proteins (PBPs) and DD-peptidases are essential enzymes in the final stages of peptidoglycan synthesis and remodeling. unc.eduresearchgate.net High-molecular-mass PBPs catalyze the transpeptidation reaction that cross-links the cell wall, while low-molecular-mass PBPs, including DD-carboxypeptidases, primarily hydrolyze the terminal D-alanine from pentapeptide chains, a process that helps regulate the extent of cross-linking. wikipedia.orgresearchgate.netnih.gov
Both enzyme types specifically recognize the D-Ala-D-Ala terminus of the peptidoglycan precursor. biorxiv.org this compound serves as a stable analogue of this terminus. It can be used in binding and competition assays to characterize the active sites of these enzymes. For instance, the affinity of new β-lactam antibiotics for PBPs is often determined in competition assays where the antibiotic competes with a labeled penicillin derivative, such as BOCILLIN FL, for binding to the enzyme's active site. nih.govnih.gov The "Boc" group in this fluorescent probe is structurally distinct from the Boc group in this compound, but its use demonstrates the utility of modified substrates in studying PBP activity. biorxiv.orgnih.gov Synthetic peptides terminating in D-Ala-D-Ala are crucial for in vitro studies to determine the specificity and kinetic parameters of various DD-peptidases. unc.edu
Investigations into D-Alanylation Pathways of Teichoic Acids in Bacterial Cell Physiology
In many Gram-positive bacteria, the cell wall is decorated with teichoic acids (TAs), which are anionic polymers of glycerol-phosphate or ribitol-phosphate. nih.gov These TAs are often esterified with D-alanyl residues, a modification that modulates the net negative charge of the cell surface. nih.govplos.org This D-alanylation is critical for various physiological processes, including cation homeostasis, resistance to cationic antimicrobial peptides (CAMPs), and virulence. plos.orgfrontiersin.org
The incorporation of D-alanine is managed by the proteins encoded by the dlt operon. nih.govuniprot.org The process begins in the cytoplasm where the D-alanine-D-alanyl carrier protein ligase, DltA, activates D-alanine and attaches it to the D-alanyl carrier protein, DltC. nih.govnih.gov The D-alanylated DltC is then thought to be transported across the membrane by DltB, where the D-alanine is ultimately transferred to lipoteichoic acid (LTA). nih.gov
This compound and related compounds can be used as tools to investigate this pathway. For example, they could be tested as potential inhibitors of DltA to probe the specificity of its D-alanine binding site. Understanding the substrate requirements of the Dlt enzymes is crucial for designing inhibitors that could block TA D-alanylation, thereby sensitizing bacteria to host immune defenses and certain antibiotics. frontiersin.org
| Enzyme/Process Studied | Role of Analogue | Typical Finding/Information Gained |
|---|---|---|
| DD-Peptidases / PBPs | Substrate analogue | Determination of enzyme kinetics (Km, kcat) and specificity. unc.edu |
| D-alanine:D-alanine Ligase (Ddl) | Product analogue / Potential inhibitor | Characterization of active site binding and conformational changes. nih.govresearchgate.net |
| PBP Competition Assays | Competitor against labeled antibiotics | Measurement of binding affinities (IC50) for new antimicrobial compounds. nih.gov |
| D-alanylation Pathway (Dlt enzymes) | Potential inhibitor / Probe | Investigation of substrate specificity for D-alanine activation and transfer. nih.gov |
Computational Chemistry and Molecular Modeling of N N Boc D Alaninyl D Alanine Systems
Theoretical Investigations of Electronic Structure and Energetics
Theoretical quantum chemical calculations are employed to understand the intrinsic properties of N-[N-Boc-D-alaninyl]-D-alanine, independent of its environment. These studies focus on the molecule's electronic structure, stability of different conformations, and the nature of its chemical bonds.
Density Functional Theory (DFT) is a commonly used method for such investigations, often with functionals like B3LYP or M06-2X and basis sets such as 6-311+G(d,p). These calculations can generate a potential energy surface by systematically rotating the key dihedral angles (φ and ψ) of the peptide backbone. This process identifies low-energy, stable conformations and the energy barriers between them. For a dipeptide like this compound, key stable geometries include those that allow for intramolecular hydrogen bonds, such as β-turn and γ-turn structures. The bulky tert-butoxycarbonyl (Boc) group significantly influences the conformational landscape by introducing steric constraints.
From these calculations, various electronic properties can be determined. Natural Bond Orbital (NBO) analysis provides information on charge distribution across the molecule, highlighting electronegative and electropositive regions. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. These theoretical methods provide a fundamental understanding of the molecule's preferred shapes and electronic characteristics.
Table 1: Theoretical Energetics of Postulated this compound Conformers This table contains representative data based on typical findings for similar dipeptides.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angles (φ, ψ) | Key Feature |
|---|---|---|---|
| β-turn | 0.00 | (~60°, ~30°) | Intramolecular H-bond |
| Extended | 1.52 | (~150°, ~-150°) | Linear backbone |
| γ-turn | 2.15 | (~-75°, ~75°) | Intramolecular H-bond |
| Helical | 3.48 | (~-60°, ~-40°) | Right-handed twist |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide a view of the dynamic behavior of this compound over time. MD simulations model the movements of atoms in the peptide and surrounding solvent molecules, governed by a force field (e.g., AMBER, CHARMM). nih.gov
These simulations reveal the conformational flexibility of the dipeptide. By tracking the atomic trajectories over nanoseconds or microseconds, researchers can observe transitions between different stable conformations identified in electronic structure calculations. slideshare.net The results are often visualized using a Ramachandran plot, which maps the distribution of the φ and ψ dihedral angles, revealing the most frequently adopted conformations in a specific environment.
MD simulations are particularly valuable for studying interactions with solvents. nih.gov For instance, simulations in an explicit water box can show how water molecules form hydrogen bonds with the peptide's amide and carbonyl groups, stabilizing certain conformations over others. The hydrophobic Boc group tends to repel water, influencing the local water structure and promoting conformations where this group is less exposed to the aqueous environment. The analysis of these simulations includes calculating properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from different parts of the peptide. nih.govwikipedia.org
Ligand-Protein Docking Studies with Bacterial Enzymes (e.g., Ddl)
This compound is an analog of D-alanyl-D-alanine, a crucial component in bacterial cell wall biosynthesis. nih.gov This dipeptide is synthesized by the enzyme D-alanine:D-alanine ligase (Ddl), making Ddl an important target for antibacterial drugs. nih.govresearchgate.net Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (like this compound or its analogs) to its protein target. researchgate.netnih.gov
The process begins with the three-dimensional crystal structure of the target enzyme, such as Ddl from Escherichia coli. Using software like AutoDock or GOLD, the this compound molecule is placed into the enzyme's active site in various possible conformations and orientations. A scoring function then estimates the binding affinity for each pose, predicting the most stable complex.
Docking studies reveal key binding interactions. For Ddl, important interactions include hydrogen bonds between the ligand's carboxylate and amide groups and active site residues. researchgate.net The D-alanine moieties of the natural substrate fit into specific pockets. Docking this compound would show how the bulky Boc group affects binding. It might introduce steric clashes or, conversely, form favorable hydrophobic interactions with nonpolar residues in or near the active site. These studies are crucial for structure-based drug design, helping to explain the activity of known inhibitors and guiding the design of new, more potent ones. ijpsonline.comnih.gov
Table 2: Representative Docking Results of D-Ala-D-Ala Analogs into Ddl Active Site This table contains representative data based on typical findings for Ddl inhibitors.
| Compound | Docking Score (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues |
|---|---|---|---|
| D-alanyl-D-alanine | -7.5 | 25.3 | Tyr216, Ser150, Lys15 |
| N-Ac-D-Ala-D-Ala | -8.1 | 10.1 | Tyr216, Ser150, Gln215 |
| Analog X | -9.2 | 1.8 | Tyr216, Gln215, Leu243 |
| Analog Y | -6.9 | 65.7 | Ser150, Lys15 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with their biological activity. For analogs of this compound designed as Ddl inhibitors, QSAR can be used to build a mathematical model that predicts the inhibitory activity of new, untested compounds.
The most advanced QSAR methods are three-dimensional, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov In a CoMFA study, a set of structurally related Ddl inhibitors with known activities (e.g., IC50 values) are aligned based on a common scaffold. nih.gov The steric and electrostatic fields around each molecule are then calculated at thousands of grid points. ijpsonline.com Partial Least Squares (PLS) regression is used to derive a correlation between variations in these 3D fields and the changes in biological activity.
The results of a CoMFA study are often visualized as 3D contour maps. wikipedia.org These maps highlight regions where certain properties are predicted to increase or decrease activity. For example, a green contour map might indicate a region where bulky substituents are favorable for activity, while a red contour map could show where electronegative groups are beneficial. These models provide a powerful predictive tool, allowing chemists to prioritize the synthesis of analogs with the highest probability of being potent Ddl inhibitors.
Table 3: Statistical Parameters of a Typical CoMFA Model for Ddl Inhibitors This table contains representative data based on typical findings for 3D-QSAR studies.
| Parameter | Value | Description |
|---|---|---|
| q² | 0.615 | Cross-validated correlation coefficient (predictive power) |
| r² | 0.940 | Non-cross-validated correlation coefficient (goodness of fit) |
| F-statistic | 174.1 | Statistical significance of the model |
| Optimal Components | 5 | Number of latent variables used in the PLS model |
| Steric Field Contribution | 63% | Percentage contribution of steric properties to the model |
| Electrostatic Field Contribution | 37% | Percentage contribution of electrostatic properties to the model |
Applications in Peptidomimetic Design and Bioactive Compound Development
N-[N-Boc-D-alaninyl]-D-alanine as a Privileged Scaffold for Peptidomimetic Libraries
In medicinal chemistry, a "privileged scaffold" is a molecular framework that can bind to multiple, distinct biological targets, making it a valuable starting point for developing diverse libraries of bioactive compounds. nih.govresearchgate.net While not traditionally defined as a privileged scaffold in the broadest sense, the D-Ala-D-Ala motif, represented by its N-Boc protected form, functions as a highly effective and privileged structure within the specific domain of antibacterial research. Its importance stems from its mimicry of a substrate for enzymes that are highly conserved across a wide range of bacterial species but absent in humans. creighton.edu
The use of this compound allows for its incorporation into various molecular backbones to create libraries of compounds. nih.gov Synthetic chemists can leverage the Boc protecting group for controlled, stepwise synthesis, enabling the systematic modification of the core structure. nih.gov By adding different chemical moieties, researchers can explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This approach has led to the generation of focused libraries aimed at discovering novel inhibitors for essential bacterial enzymes.
Design of Enzyme Inhibitors Mimicking D-Alanyl-D-alanine Termini
The terminal D-Ala-D-Ala dipeptide of the peptidoglycan precursor is the specific recognition site for enzymes involved in the final stages of cell wall cross-linking. researchgate.net Molecules that mimic this structure can act as competitive inhibitors, blocking the active sites of these enzymes and thereby halting cell wall construction, which is fatal to the bacterium.
D-Alanine:D-Alanine ligase (Ddl) is an essential cytoplasmic enzyme that catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide. nih.govtandfonline.com Blocking this enzyme starves the cell of a critical building block for its wall. The natural antibiotic D-cycloserine, a structural analog of D-alanine, is a well-known inhibitor of Ddl. nih.govnih.gov
Inspired by this, numerous research efforts have focused on designing potent Ddl inhibitors. These often fall into categories that mimic the substrate, the transition state, or the product of the enzymatic reaction. nih.govresearchgate.net Phosphinate and phosphonate (B1237965) dipeptide analogues, for instance, have been designed to mimic the tetrahedral transition-state intermediate of the ligation reaction, resulting in tight-binding inhibitors. nih.gov The this compound moiety serves as a key synthetic precursor for developing these more complex mimics.
| Inhibitor Class | Target Enzyme | Mechanism of Action | Representative Compounds |
| Substrate Analogs | D-Alanine:D-Alanine Ligase (Ddl) | Competitive inhibition at the D-alanine binding site. | D-cycloserine |
| Transition State Analogs | D-Alanine:D-Alanine Ligase (Ddl) | Mimic the tetrahedral intermediate, leading to tight binding. | Phosphinate and Phosphonate Dipeptides |
| ATP-Competitive Inhibitors | D-Alanine:D-Alanine Ligase (Ddl) | Block the ATP binding site, preventing energy supply for the ligation reaction. | Pyridopyrimidine Scaffolds, Anthraquinones |
| Product Analogs | D-Alanine:D-Alanine Ligase (Ddl) | Inhibit the enzyme through feedback mechanisms. | D-alanyl-D-alanine |
Beyond Ddl, the D-Ala-D-Ala terminus is the target for other crucial players in cell wall synthesis, namely the transpeptidases (also known as Penicillin-Binding Proteins, or PBPs). These enzymes are responsible for the final cross-linking of peptidoglycan chains. The blockbuster class of β-lactam antibiotics, including penicillins and cephalosporins, functions by mimicking the D-Ala-D-Ala structure. researchgate.net This structural mimicry allows them to acylate the active site of transpeptidases, leading to their irreversible inactivation.
The development of molecules based on the D-Ala-D-Ala scaffold is therefore a validated strategy for modulating peptidoglycan biosynthesis. By creating compounds that are recognized by these enzymes, it is possible to disrupt the integrity of the bacterial cell wall, a clinically proven method for antibacterial therapy. creighton.edu
Structure-Based Design Leveraging this compound Motifs
The availability of high-resolution three-dimensional structures of target enzymes, such as D-Alanine:D-Alanine ligase, has revolutionized inhibitor design. ewha.ac.kr Structure-based drug design (SBDD) uses computational tools to analyze the active site of a target protein and design molecules that fit precisely, maximizing binding interactions and inhibitory potency. researchgate.netdntb.gov.ua
Crystal structures of Ddl, often co-crystallized with its natural substrate, product (D-Ala-D-Ala), or inhibitors like D-cycloserine, provide a detailed map of the binding pocket. nih.govnih.govnih.gov This information is invaluable for designing novel inhibitors. Researchers can use the D-Ala-D-Ala motif as a starting point in molecular docking simulations to predict how modified structures will bind. researchgate.net This approach allows for the rational design of new chemical entities that retain the key recognition elements of the D-Ala-D-Ala core while introducing new functionalities to exploit other pockets within the active site, potentially leading to inhibitors with greater potency and novel mechanisms of action. creighton.edu
| PDB ID | Enzyme | Ligand(s) | Significance for Structure-Based Design |
| 4C5C | E. coli DdlB | ADP, D-Ala-D-Ala | Reveals the binding mode of the natural product, guiding the design of product-mimicking inhibitors. tandfonline.com |
| 5U2A | E. coli DdlB | ADP, Phosphorylated D-cycloserine | Elucidates the inhibitory mechanism of D-cycloserine, showing it mimics a reaction intermediate. nih.gov |
| 1IOV | E. coli DdlB | ADP, Phosphorylated phosphinate analog | Shows how transition-state analogs bind tightly within the active site, providing a template for potent inhibitor design. nih.gov |
| 7BVH | M. tuberculosis Ddl | D-cycloserine | Provides structural insights into the inhibition of the Ddl enzyme from a key human pathogen. dntb.gov.ua |
Advanced Analytical Techniques for Characterization in Complex Biological Matrices
Chiral Chromatography for Enantiomeric Purity and Diastereomer Separation
Ensuring the enantiomeric purity of peptides and their precursors is a critical quality attribute, as the presence of undesired enantiomers or diastereomers can lead to altered pharmacological or toxicological profiles. rsc.org Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of stereoisomers.
The separation of N-protected amino acids, including N-Boc-D-alanine, is frequently achieved using chiral stationary phases (CSPs). These phases create a chiral environment that allows for differential interaction with enantiomers, leading to their separation. Carbohydrate-based and macrocyclic glycopeptide-based CSPs are particularly effective.
Carbohydrate-Based CSPs: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability. For instance, CHIRALPAK® IC, an amylose-based CSP, has shown excellent selectivity and resolution for various Nα-Fmoc/Boc amino acid derivatives. rsc.org The chiral recognition on this type of CSP is often influenced by π–π interactions, hydrogen bonding, and steric effects, with mobile phase composition playing a major role in achieving optimal separation. rsc.org
Macrocyclic Glycopeptide CSPs: Macrocyclic glycopeptide CSPs, like the CHIROBIOTIC® series, are also highly effective for resolving N-blocked amino acids. The CHIROBIOTIC® R phase, for example, has demonstrated unique selectivity for racemates containing an acidic chiral center, a characteristic of N-Boc-amino acids. These CSPs offer a complex array of potential interactions, including ionic, hydrogen bonding, and inclusion complexation, enabling the separation of a wide range of chiral molecules.
A chiral HPLC-ESI-MS/MS (High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry) method offers a powerful approach for the rapid and accurate determination of amino acid chiral purity directly from a peptide. nih.gov This technique avoids complex derivatization steps and provides high sensitivity and specificity. nih.gov
| Chiral Stationary Phase (CSP) Type | Example Commercial Name | Primary Interaction Mechanisms | Applicability |
|---|---|---|---|
| Carbohydrate-Based (Amylose) | CHIRALPAK® IC | π–π interactions, Hydrogen Bonding, Steric Fit | Nα-Fmoc/Boc amino acid derivatives rsc.org |
| Macrocyclic Glycopeptide | CHIROBIOTIC® R | Ionic Interactions, Hydrogen Bonding, Inclusion Complexation | N-blocked amino acids, especially those with acidic chiral centers |
| Crown-Ether | ChiroSil® | Host-Guest Complexation | Separation of D- and L-amino acid enantiomers chromatographyonline.com |
Mass Spectrometry-Based Approaches for Metabolomic and Proteomic Studies of D-Amino Acids
Mass spectrometry (MS) is an indispensable tool for identifying and quantifying proteins and metabolites in biological samples, offering unparalleled sensitivity and accuracy. monash.edunih.gov When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), MS-based methods provide comprehensive insights into the metabolome and proteome. nih.govcreative-proteomics.com
In metabolomics, LC-MS is ideal for analyzing polar metabolites like amino acids and their derivatives. creative-proteomics.com Tandem mass spectrometry (MS/MS) further enhances specificity by allowing for the detailed analysis of fragment ions, which is crucial for distinguishing between structurally similar compounds. creative-proteomics.com For volatile amino acids, GC-MS can be employed, though it typically requires a derivatization step to increase the analyte's volatility. creative-proteomics.com
Untargeted metabolomics aims to capture a broad snapshot of all measurable small molecules in a sample, which can reveal unexpected metabolic phenotypes. nih.gov Conversely, targeted metabolomics focuses on the precise detection and quantification of specific, known metabolites. nih.gov This targeted approach is essential for validating the presence and concentration of D-alanine-containing species in a biological matrix.
In proteomics, MS-based approaches can identify proteins that may interact with or be modified by D-amino acids. biotechnologia-journal.org "Top-down" proteomics involves the analysis of intact proteins, which can provide information on post-translational modifications. biotechnologia-journal.org More commonly, "bottom-up" proteomics is used, where proteins are enzymatically digested into smaller peptides before MS analysis.
| Technique | Coupled Separation Method | Primary Application | Key Advantages |
|---|---|---|---|
| Tandem MS (MS/MS) | Liquid Chromatography (LC) | Metabolomics: Quantification of D-amino acids and peptides in complex mixtures. creative-proteomics.com | High specificity and sensitivity for polar molecules. creative-proteomics.com |
| Electron Ionization MS | Gas Chromatography (GC) | Metabolomics: Analysis of volatile amino acid derivatives. nih.gov | High reproducibility; produces characteristic fragment patterns. nih.gov |
| Ion Mobility MS (IM-MS) | Liquid Chromatography (LC) | Metabolomics/Proteomics: Separation of isomers. creative-proteomics.com | Provides an additional dimension of separation based on ion shape and size. creative-proteomics.com |
Isotope Ratio Mass Spectrometry for Tracing Metabolic Pathways of D-Alanine Species
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for tracing the metabolic fate of compounds by measuring the relative abundance of their stable isotopes. nih.gov By introducing a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) into a biological system, researchers can track the incorporation of that isotope into various downstream metabolites, thereby elucidating metabolic pathways. nih.gov
A specific application for D-alanine involves compound-specific nitrogen isotope analysis using gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). acs.orgacs.org This method can determine the nitrogen isotopic compositions (δ¹⁵N) of individual D- and L-alanine enantiomers. acs.org A key innovation in this approach is the derivatization of the amino acid enantiomers with an optically active alcohol, such as (R)-(-)-2-butanol, to form diastereomers. acs.org These diastereomers can then be separated on a standard, non-chiral GC column before combustion and isotopic analysis. acs.org
Research using this technique on bacteria has revealed statistically significant differences in the δ¹⁵N values between D-alanine and L-alanine within the same organism. acs.org For example, in Bacillus subtilis, D-alanine was found to be depleted in ¹⁵N compared to L-alanine. acs.org These findings suggest that enzymatic reactions, particularly the alanine (B10760859) racemase that converts L-alanine to D-alanine, produce a nitrogen isotopic fractionation effect. acs.org This allows IRMS to serve as a tool for studying the activity of specific metabolic pathways involved in D-alanine synthesis in microorganisms. acs.org
| Organism | Analyte | δ¹⁵N (‰ vs air) |
|---|---|---|
| Staphylococcus staphylolyticus | D-alanine | 19.2 ± 0.5 |
| L-alanine | 21.3 ± 0.8 | |
| Bacillus subtilis | D-alanine | 6.2 ± 0.2 |
| L-alanine | 8.2 ± 0.4 |
Future Research Directions and Translational Perspectives
Development of Next-Generation Synthetic Methodologies
The synthesis of peptides and their derivatives is continually evolving, driven by the need for greater efficiency, sustainability, and complexity. bachem.comcreative-peptides.comrsc.org Traditional methods like solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) are being refined, while new technologies are emerging to address their limitations. bachem.comrsc.org
Next-generation methodologies are focusing on several key areas:
Automation and High-Throughput Synthesis: Advanced automated peptide synthesizers are streamlining the entire process, from the sequential addition of amino acids to purification. creative-peptides.com This not only increases efficiency but also enhances consistency and reduces human error. creative-peptides.com Microfluidic chip technology is enabling high-throughput synthesis, allowing for the rapid generation and screening of thousands of peptide sequences. creative-peptides.com
Sustainable and Green Chemistry: There is a growing emphasis on developing more environmentally friendly synthetic methods. rsc.org This includes the use of water-based synthesis systems to replace traditional organic solvents and the exploration of renewable resources for obtaining amino acid building blocks. creative-peptides.comrsc.org
Chemoenzymatic Peptide Synthesis (CEPS): This hybrid approach combines the advantages of chemical synthesis with the specificity and mild reaction conditions of enzymatic catalysis. This can lead to higher yields and purity of the final peptide product. rsc.org
Novel Protecting Group and Ligation Strategies: Research into new protecting groups and chemical ligation techniques aims to improve the efficiency and scope of peptide synthesis, allowing for the creation of more complex and modified peptides. acs.org
These advancements will not only facilitate the synthesis of N-[N-Boc-D-alaninyl]-D-alanine and its analogues but also pave the way for the creation of novel and more complex peptide-based therapeutics. nih.gov
Exploration of Novel Biological Roles for D-Alanine Derivatives beyond Bacterial Cell Walls
While D-alanine is a well-known component of bacterial peptidoglycan, emerging research is revealing its multifaceted roles in higher organisms, including mammals. nih.govfrontiersin.org This opens up exciting possibilities for the therapeutic application of D-alanine derivatives.
Key areas of investigation include:
Neuromodulation: D-alanine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor in the brain, playing a role in neurotransmission. nih.govnih.govproquest.com Its levels have been found to be altered in neurological conditions such as Alzheimer's disease and schizophrenia. nih.govproquest.com Further research into D-alanine derivatives could lead to novel treatments for these disorders.
Innate Immunity: D-amino acids, including D-alanine, are now understood to be involved in inter-kingdom communication at the host-microbe interface and can modulate the innate immune response. frontiersin.org For instance, the enzyme D-amino acid oxidase (DAO), present in neutrophils and intestinal mucosa, metabolizes bacterial D-alanine to produce hydrogen peroxide, which has antimicrobial activity. frontiersin.org
Biomarkers for Disease: Studies have suggested that circulating levels of D-alanine could serve as a biomarker for the severity of viral infections, such as influenza and COVID-19. nih.gov Supplementation with D-alanine has even shown some therapeutic potential in animal models of these diseases. nih.gov
The following table summarizes some of the non-bacterial biological roles of D-alanine:
| Biological System | Role of D-Alanine | Potential Therapeutic Application |
| Central Nervous System | Co-agonist of the NMDA receptor. nih.govnih.gov | Treatment of schizophrenia and other neurological disorders. nih.gov |
| Innate Immune System | Substrate for D-amino acid oxidase (DAO) leading to antimicrobial H2O2 production. frontiersin.org | Modulation of host defense against pathogens. |
| Viral Infections | Levels correlate with disease severity. nih.gov | Biomarker for prognosis and potential therapeutic agent. nih.gov |
Integration of Machine Learning and Artificial Intelligence in Peptide and Peptidomimetic Design
The design of novel peptides and peptidomimetics with specific therapeutic properties is a complex and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools to accelerate and rationalize this process. nih.govfrontiersin.orgrdworldonline.com
Predict Peptide Properties: ML models can be trained on large datasets of known peptides to predict various properties such as bioactivity, toxicity, binding affinity, and stability. nih.govnih.gov This allows for the in silico screening of vast virtual libraries of peptides, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Generative Peptide Design: Advanced deep generative models can design entirely new peptide sequences with desired functionalities. nih.govresearchgate.net These models can explore a vast chemical space to identify novel peptide ligands for specific biological targets. nih.gov
Optimize Peptide Structures: AI algorithms can predict the three-dimensional structure of peptides and how they interact with their target proteins. nih.govnih.gov This structural information is crucial for understanding the mechanism of action and for rationally designing modifications to improve a peptide's efficacy. nih.gov
Development of Advanced Imaging Probes based on D-Alanine Metabolism
The unique presence and metabolism of D-alanine in bacteria make it an excellent target for the development of specific imaging agents to detect and monitor bacterial infections. nih.govacs.org Positron Emission Tomography (PET) is a highly sensitive imaging modality that can be used to visualize metabolic processes in the body.
Recent advancements in this area include:
Radiolabeled D-Alanine Analogues: Researchers have developed various radiolabeled D-alanine derivatives as PET tracers. acs.orgresearchgate.netnih.gov These tracers, such as d-[3-¹¹C]alanine and [¹⁸F]3,3,3-trifluoro-d-alanine, are selectively taken up by bacteria and incorporated into their cell walls. nih.govacs.orgresearchgate.net
High Specificity for Bacterial Infections: These D-alanine-based PET tracers have shown high specificity for bacterial infections, allowing them to be distinguished from sterile inflammation, a limitation of current clinical imaging agents like [¹⁸F]FDG. nih.govacs.org
Monitoring Treatment Efficacy: The uptake of these tracers has been shown to decrease in antibiotic-sensitive bacteria following treatment, indicating their potential to monitor the effectiveness of antimicrobial therapy. nih.govacs.org
The table below highlights some of the developed D-alanine-based PET imaging probes:
| Imaging Probe | Isotope | Key Findings |
| d-[3-¹¹C]alanine | Carbon-11 | Accumulates in a wide variety of Gram-positive and Gram-negative pathogens; can distinguish live from heat-killed bacteria. nih.govucsf.edu |
| d-[3-¹¹C]alanyl-d-alanine | Carbon-11 | Shows accumulation in various pathogens. nih.govacs.org |
| [¹⁸F]3,3,3-trifluoro-d-alanine (d-[¹⁸F]-CF₃-ala) | Fluorine-18 | Exhibits stability against mammalian D-amino acid oxidase, leading to lower background signals; shows robust uptake in a murine model of bacterial infection. acs.orgresearchgate.netescholarship.org |
| d-3-[¹⁸F]fluoroalanine (d-[¹⁸F]FAla) | Fluorine-18 | Able to differentiate bacterial infection from sterile inflammation in a soft-tissue infection model. nih.gov |
The continued development of these advanced imaging probes holds great promise for improving the diagnosis and management of bacterial infections. ucsf.edu
Q & A
Q. What are the standard synthetic routes for preparing N-Boc-D-alanine derivatives, and how are they characterized?
N-Boc-D-alanine derivatives are typically synthesized via Boc-protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions. The reaction is monitored by thin-layer chromatography (TLC) or HPLC to confirm completion. Post-synthesis, characterization employs nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C-NMR for Boc-group and backbone protons) and mass spectrometry (MS) for molecular weight validation. Purity is assessed via reversed-phase HPLC with UV detection .
Q. How is N-Boc-D-alanine used in peptide synthesis, and what role does the Boc group play?
The Boc (tert-butoxycarbonyl) group protects the α-amino group of D-alanine during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. Its stability under acidic conditions allows selective deprotection using trifluoroacetic acid (TFA) while retaining acid-labile resin linkages. This strategy is critical for incorporating D-amino acids into non-ribosomal peptides or peptidomimetics, enabling studies on chiral specificity in enzyme-substrate interactions .
Q. What analytical techniques are essential for verifying the stereochemical integrity of N-Boc-D-alanine derivatives?
Chiral purity is confirmed using chiral HPLC with columns like Chirobiotic T or polar organic solvents. Circular dichroism (CD) spectroscopy can also distinguish D/L enantiomers by analyzing Cotton effects. X-ray crystallography provides definitive stereochemical assignments, as seen in substrate analogue-bound AlaRS structures .
Advanced Research Questions
Q. How can structural modeling resolve contradictions between in vitro D-alanine charging by AlaRS and in vivo toxicity data?
Molecular docking and clash analysis (e.g., MolProbity) reveal steric hindrance between D-alanine and conserved residues (e.g., Val218 and Trp176 in AlaRS), explaining its rejection in vivo. In vitro charging at high concentrations (100 mM) may bypass selectivity filters, but kinetic assays show negligible catalytic efficiency compared to L-alanine. Mutagenesis (e.g., C666A EcAlaRS) further dissects editing domain contributions to chiral discrimination .
Q. What experimental approaches elucidate the role of D-alanine derivatives in bacterial antibiotic resistance?
Overexpression of D-alanine racemase (alrA) in Mycobacterium smegmatis confers resistance to D-cycloserine (DCS). Researchers use gene cloning (e.g., pBUN19 plasmid), enzyme activity assays (spectrophotometric monitoring of racemization), and Northern blotting to correlate mRNA levels with resistance phenotypes. Comparative studies with spontaneous mutants (e.g., GPM14) validate overexpression as a resistance mechanism .
Q. How do researchers track the metabolic fate of D-alanine derivatives in mammalian systems?
Isotopic labeling (e.g., deuterated D-alanine) combined with LC-MS quantifies clearance kinetics. Urinary excretion and DAO (D-amino acid oxidase) activity are assessed via timed plasma/urine sampling and enzymatic assays. Pharmacokinetic modeling (e.g., one-compartment) estimates distribution volumes (8.3 L) and half-lives (0.46 h), revealing renal clearance as the dominant pathway .
Q. What strategies optimize the use of N-Boc-D-alanine in enzyme inhibitor design?
Structure-activity relationship (SAR) studies leverage X-ray crystallography of enzyme-inhibitor complexes (e.g., AlaRS with L-AlaSA) to identify binding motifs. Modifying the Boc group’s steric bulk or introducing aryl substituents (e.g., 4-biphenylyl) enhances target affinity. Kinetic inhibition assays (IC₅₀ determination) and molecular dynamics simulations validate competitive/non-competitive mechanisms .
Data Contradiction Analysis
Q. How to reconcile in vitro D-alanine charging by AlaRS with structural clashes observed in crystallography?
While in vitro charging occurs at non-physiological amino acid concentrations (100 mM), crystallographic models (PDB: 4XEM, 3HXU) show severe clashes (≥0.4 Å) between D-alanine and conserved residues. Comparative kinetics reveal low catalytic efficiency (kcat/Kₘ < 1% of L-alanine), suggesting non-specific binding under high substrate conditions. Editing domain mutants (e.g., EcAlaRS C666A) further demonstrate post-transfer proofreading as a fail-safe mechanism .
Methodological Best Practices
- Enzymatic Assays: Use flexizyme-generated D-Ala-tRNAAla to bypass aaRS specificity, enabling deacylation studies with DTD (D-Tyr-tRNA deacylase) .
- Structural Studies: Employ MolProbity for clash analysis and PyMOL for active-site visualization during inhibitor design .
- Pharmacokinetics: Combine isotopic labeling with compartmental modeling for accurate clearance estimates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
